9-Amino-(9-deoxy)epi-cinchonidine Trihydrochloride: A Comprehensive Guide to Enamine-Based Asymmetric Organocatalysis
9-Amino-(9-deoxy)epi-cinchonidine Trihydrochloride: A Comprehensive Guide to Enamine-Based Asymmetric Organocatalysis
Executive Summary
9-Amino-(9-deoxy)epi-cinchonidine trihydrochloride (CAS: 1263486-03-8) [1] represents a cornerstone scaffold in modern asymmetric organocatalysis. Derived from naturally occurring cinchona alkaloids, this modified primary amine catalyst leverages a highly structured dual-activation mechanism to drive enantioselective carbon-carbon bond-forming reactions[2]. By converting the native C9-hydroxyl group of cinchonidine into a primary amine, chemists unlock its potential to form reactive enamine intermediates, facilitating exceptional stereocontrol in asymmetric aldol and Michael addition workflows[3]. This whitepaper dissects its physicochemical properties, stereoinvertive synthesis, mechanistic causality, and provides self-validating experimental protocols for drug development professionals.
Physicochemical Profiling
Understanding the structural baseline of the catalyst is critical for predicting its solubility, reactivity, and steric behavior in organic solvents.
| Property | Value |
| Chemical Name | 9-Amino-(9-deoxy)epi-cinchonidine trihydrochloride[1] |
| CAS Number | 1263486-03-8[1] |
| IUPAC Name | (1S)-quinolin-4-yl((1S,4S,5R)-5-vinylquinuclidin-2-yl)methanamine trihydrochloride[1] |
| Molecular Formula | C₁₉H₂₆Cl₃N₃[1] |
| Molecular Weight | 402.79 g/mol [1] |
| Stereochemistry | (8S, 9S)[3] |
| Topological Polar Surface Area | 42.2 Ų[4] |
Stereoinvertive Synthesis Architecture
The transformation of naturally occurring cinchonidine to the 9-amino derivative requires a critical stereochemical inversion at the C9 position. Natural cinchonidine possesses an (8S, 9R) configuration[3].
Causality in Synthesis: Direct nucleophilic substitution of the C9-OH is sterically hindered and prone to unwanted elimination side-reactions. Therefore, a Mitsunobu reaction is strictly employed[5]. Using diisopropyl azidocarboxylate (DIAD) and diphenylphosphoryl azide (DPPA) in the presence of triphenylphosphine, the hydroxyl group is cleanly converted to an azide via an SN2 inversion, yielding the (8S, 9S)-azido intermediate[5]. A subsequent Staudinger reduction with triphenylphosphine and water yields the free primary amine[5]. The product is immediately isolated as a trihydrochloride salt to prevent oxidative degradation and amine epimerization[4].
Stereoinvertive synthesis workflow for 9-amino-(9-deoxy)epi-cinchonidine trihydrochloride.
The Mechanistic Paradigm: Dual-Activation Catalysis
The catalytic brilliance of 9-amino-(9-deoxy)epi-cinchonidine lies in its bifunctional nature, operating via a synergistic dual-activation mechanism[2]. As an application scientist, recognizing the distinct roles of the molecule's functional groups is essential for rational reaction design.
-
Nucleophile Activation via Enamine Formation : The C9 primary amine condenses with a donor ketone to form a highly nucleophilic enamine intermediate[2]. Acid co-catalysts (e.g., trifluoroacetic acid or 4-nitrobenzoic acid) are deliberately added to accelerate this condensation by protonating the carbonyl oxygen, making it more susceptible to amine attack and subsequent dehydration[2].
-
Electrophile Activation & Stereodirection : The quinuclidine tertiary nitrogen acts as a Brønsted base and hydrogen-bond acceptor. It anchors the incoming electrophile (e.g., an isatin or benzaldehyde derivative), directing it precisely over one face of the enamine[6]. Simultaneously, the rigid quinoline ring sterically shields the opposite face, ensuring the formation of the product with exceptionally high enantiomeric excess (ee)[6].
Enamine-based dual-activation catalytic cycle for asymmetric aldol additions.
Self-Validating Experimental Protocol: Asymmetric Aldol Addition
To ensure reproducibility in drug development settings, the following protocol for the asymmetric aldol addition of cyclohexanone to p-nitrobenzaldehyde incorporates built-in visual and analytical validation checkpoints[7],[2].
Step 1: Catalyst Liberation Suspend 9-amino-(9-deoxy)epi-cinchonidine trihydrochloride (10 mol%) in a THF/water solvent system. Add exactly 3.0 equivalents of triethylamine to liberate the free primary and tertiary amines. Validation Checkpoint: The cloudy suspension will clear into a homogeneous solution, confirming the successful neutralization of the hydrochloride salts.
Step 2: Enamine Formation Add the acid co-catalyst (e.g., 4-nitrobenzoic acid, 10 mol%) followed by cyclohexanone (5.0 equiv). Stir the mixture at room temperature for 30 minutes. Validation Checkpoint: A subtle yellow chromophore will develop in the reaction matrix, visually indicating the successful formation of the conjugated enamine intermediate.
Step 3: Electrophilic Addition Add p-nitrobenzaldehyde (1.0 equiv) to the active enamine solution. Stir continuously at room temperature. Validation Checkpoint: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane/EtOAc (7:3) mobile phase. The UV-active aldehyde spot (Rf ~0.6) will progressively disappear over 12–24 hours, signaling consumption of the electrophile.
Step 4: Quenching and Extraction Quench the reaction with saturated aqueous NH₄Cl to hydrolyze the product-catalyst complex. Extract the aqueous layer three times with dichloromethane. Dry the combined organic layers over anhydrous Na₂SO₄ and concentrate under reduced pressure.
Step 5: Analysis Purify the crude mixture via silica gel flash chromatography. Analyze the purified product via chiral HPLC to confirm the anti/syn diastereomeric ratio and the enantiomeric excess (ee)[8].
Quantitative Performance Data
The efficacy of 9-amino-(9-deoxy)epi-cinchonidine has been rigorously validated across various electrophiles. The table below summarizes benchmark quantitative data from literature applications.
| Donor | Electrophile | Solvent System | Yield (%) | Enantiomeric Excess (ee %) | Diastereomeric Ratio | Ref |
| Cyclohexanone | p-Nitrobenzaldehyde | Aqueous Medium / THF | 71–96% | 87–97% | 94:6 to 98:2 (anti:syn) | [8] |
| Pyruvic Aldehyde | Isatins | Dioxane / Water | 87–96% | 89–97% | N/A | [2] |
| Acetone | β,γ-unsaturated α-ketoesters | THF | >90% | >90% | N/A | [2] |
References
-
Title : 9-Amino-(9-deoxy)epi-cinchonidine trihydrochloride 95% | CAS: 1263486-03-8 Source : AChemBlock URL : 1
-
Title : 9-Amino-(9-deoxy)epi-cinchonidine trihydrochloride | C19H26Cl3N3 | CID 121540440 - PubChem Source : NIH / PubChem URL : 4
-
Title : Preparation and confinement effect of a heterogeneous 9-amino-9-deoxy-epi-cinchonidine organocatalyst for asymmetric aldol addition in aqueous medium Source : Dalton Transactions (RSC Publishing) URL :7
-
Title : Recent applications of Cinchona alkaloid-based catalysts in asymmetric addition reactions Source : Dovepress URL : 2
-
Title : An easy route to exotic 9-epimers of 9-amino-(9-deoxy) cinchona alkaloids with (8S, 9R) and (8R, 9S) Source : RHHZ URL : 5
-
Title : A phosphotungstic acid-supported multifunctional organocatalyst containing 9-amino(9-deoxy)epi-cinchonidine and Brønsted acid and its application in asymmetric aldol reaction Source : SciSpace URL : 8
Sources
- 1. 9-Amino-(9-deoxy)epi-cinchonidine trihydrochloride 95% | CAS: 1263486-03-8 | AChemBlock [achemblock.com]
- 2. dovepress.com [dovepress.com]
- 3. html.rhhz.net [html.rhhz.net]
- 4. 9-Amino-(9-deoxy)epi-cinchonidine trihydrochloride | C19H26Cl3N3 | CID 121540440 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. html.rhhz.net [html.rhhz.net]
- 6. dovepress.com [dovepress.com]
- 7. Preparation and confinement effect of a heterogeneous 9-amino-9-deoxy-epi-cinchonidine organocatalyst for asymmetric aldol addition in aqueous medium - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 8. A phosphotungstic acid-supported multifunctional organocatalyst containing 9-amino(9-deoxy)epi-cinchonidine and Brønsted acid and its application in asymmetric aldol reaction (2016) | Ling Lan | 22 Citations [scispace.com]
